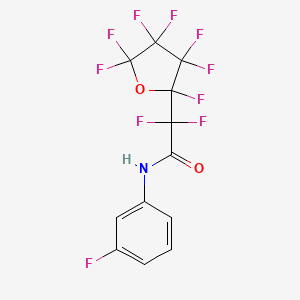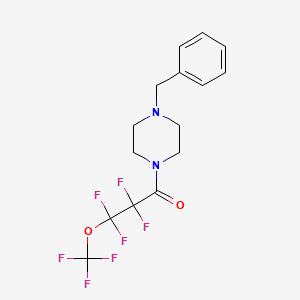
2,2-difluoro-N-(3-fluorophenyl)-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide
Übersicht
Beschreibung
2,2-difluoro-N-(3-fluorophenyl)-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-(3-fluorophenyl)-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide likely involves multiple steps, including the introduction of fluorine atoms and the formation of the oxolane ring. Common methods for introducing fluorine atoms include electrophilic fluorination and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment to handle fluorinated reagents and intermediates is essential due to their reactivity and potential hazards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or the reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic ring or the oxolane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, fluorinated compounds are often used as intermediates in the synthesis of more complex molecules. Their unique reactivity can be harnessed to create novel compounds with desirable properties.
Biology
Fluorinated compounds can be used as probes or inhibitors in biological studies. Their stability and reactivity make them useful tools for investigating biological pathways and mechanisms.
Medicine
In medicine, fluorinated compounds are frequently used in pharmaceuticals. Their stability and ability to interact with biological targets make them valuable in drug design and development.
Industry
Industrially, fluorinated compounds are used in the production of materials with high chemical resistance and stability, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-N-(3-fluorophenyl)-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple fluorine atoms could enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-difluoroacetamide: A simpler analog with fewer fluorine atoms.
N-(3-fluorophenyl)acetamide: Lacks the oxolane ring and additional fluorine atoms.
2,3,3,4,4,5,5-heptafluorooxolane: Contains the oxolane ring but lacks the acetamide group.
Uniqueness
2,2-difluoro-N-(3-fluorophenyl)-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide is unique due to the combination of multiple fluorine atoms, an aromatic ring, and an oxolane ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specific applications.
Eigenschaften
IUPAC Name |
2,2-difluoro-N-(3-fluorophenyl)-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F10NO2/c13-5-2-1-3-6(4-5)23-7(24)8(14,15)11(20)9(16,17)10(18,19)12(21,22)25-11/h1-4H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOBRFEYUJMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F10NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[3-(2-methylimidazol-1-yl)propyl]acetamide](/img/structure/B3826509.png)

![2-(4-ethylphenoxy)-N'-[4-(pentyloxy)benzylidene]acetohydrazide](/img/structure/B3826535.png)



![7,14-bis(4-bromophenyl)-4,11-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B3826555.png)
![N-(4-fluorobenzyl)-5-[1-(1H-imidazol-2-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3826556.png)
![tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826567.png)





